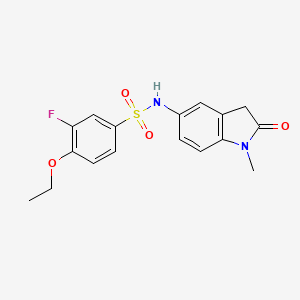

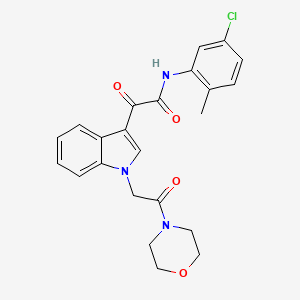

![molecular formula C15H14N2O3S B2994298 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034405-04-2](/img/structure/B2994298.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene is a heterocyclic compound . It’s a crucial class of heterocyclic compounds that have broad biological properties and diversified applications in the field of materials science . They are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .

Synthesis Analysis

Benzo[b]thiophene-3-carboxaldehyde, a related compound, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Another related compound, 3-Bromothianaphthene, is a heteroaryl halide that undergoes Suzuki-Miyaura reaction with phenylboronic acid .

Molecular Structure Analysis

In some heteroaryl chalcones, the molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups . π–π stacking interactions between phenyl and benzothiazole rings are observed in the crystal packing .

Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the functional groups it contains. For example, Thianaphthene-3-carboxaldehyde, a related compound, has a boiling point of 166 °C/20 mmHg and a melting point of 53-57 °C .

科学的研究の応用

Synthesis and Chemical Properties

Research on benzothiophene derivatives, such as the synthesis of thiophenylhydrazonoacetates, highlights the versatility of these compounds in generating a wide range of heterocyclic derivatives including pyrazoles, isoxazoles, and pyrimidines. These synthetic pathways offer insights into the chemical reactivity and potential applications of similar compounds in creating pharmacologically active agents or materials with unique properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

Benzothiophene derivatives have been studied for their anticancer activity, exemplified by the design, synthesis, and evaluation of certain derivatives against various cancer cell lines. These studies reveal the potential therapeutic applications of benzothiophene compounds in oncology, offering a foundation for further research into structurally related compounds like N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Agents

The synthesis and evaluation of benzothiophene derivatives as antimicrobial and antifungal agents indicate the broad spectrum of biological activities possessed by these compounds. Such research underscores the potential utility of benzothiophene-based compounds in developing new antimicrobial and antifungal therapies, contributing to the ongoing fight against resistant strains of bacteria and fungi (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Neuroprotective and Anti-Fatigue Effects

The exploration of benzamide derivatives for neuroprotective and anti-fatigue effects reveals the potential of benzothiophene derivatives in neurological research. This area of study may provide a basis for developing compounds that can cross the blood-brain barrier and offer therapeutic benefits for neurological conditions or enhance physical endurance (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).

Corrosion Inhibition

The use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments showcases the application of these compounds beyond the pharmaceutical domain. This research suggests the potential for benzothiophene derivatives to be developed as effective corrosion inhibitors, offering protection for industrial materials and infrastructure (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Safety and Hazards

将来の方向性

Benzo[b]thiophene derivatives have been the focus of many research studies due to their wide range of biological activities and potential applications in material science . Future research may focus on exploring new synthetic methods, studying their mechanism of action, and developing new drugs or materials based on these compounds .

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-9-6-12(17-20-9)15(19)16-7-13(18)11-8-21-14-5-3-2-4-10(11)14/h2-6,8,13,18H,7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRAANPPZOEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

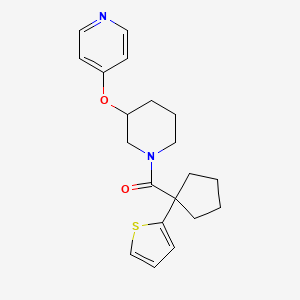

![8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2994219.png)

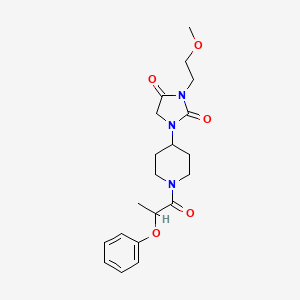

![N-(1-cyanocyclopentyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2994221.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)

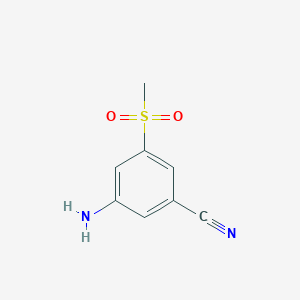

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994227.png)

![5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2994228.png)

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2994236.png)

![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)